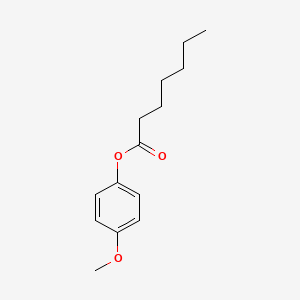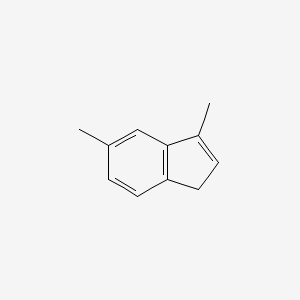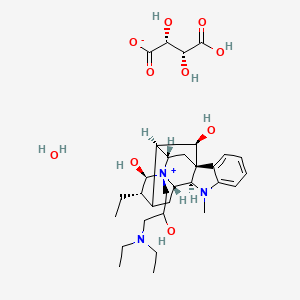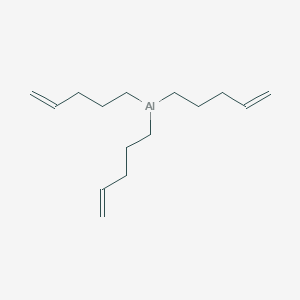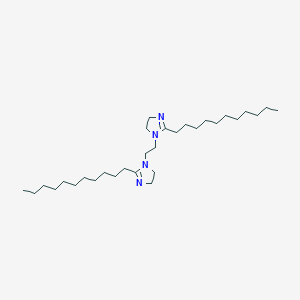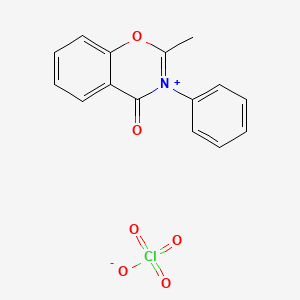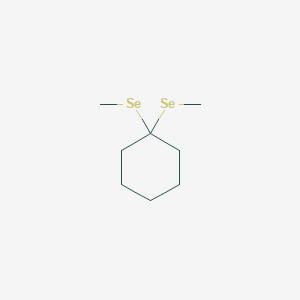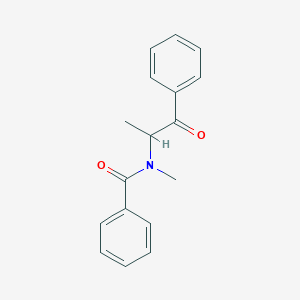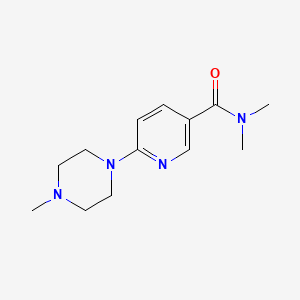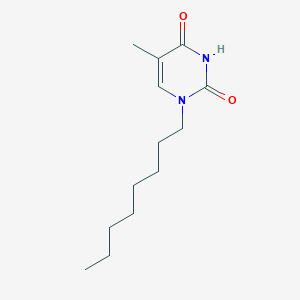
1-Octylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the addition of an octyl group to the nitrogen atom at the 1-position of the thymine ring. This modification enhances its hydrophobic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
1-Octylthymine can be synthesized through several methods, including:
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-Octylthymine has several applications in scientific research:
Supramolecular Chemistry: It is used in the study of hydrogen bonding interactions and the assembly of supramolecular structures.
Polymer Chemistry:
Photochemistry: The photoreactive properties of this compound make it useful in the study of photodimerization and other photochemical processes.
Mécanisme D'action
The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .
Comparaison Avec Des Composés Similaires
1-Octylthymine can be compared with other alkylthymine derivatives, such as:
1-Methylthymine: Similar to this compound but with a methyl group instead of an octyl group. It has different hydrophobic properties and reactivity.
1-Butylthymine: Contains a butyl group, offering intermediate hydrophobicity between 1-methylthymine and this compound.
1-Decylthymine: Features a decyl group, providing even greater hydrophobicity than this compound.
The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for specific applications in supramolecular chemistry and polymer science .
Propriétés
Numéro CAS |
54565-90-1 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
5-methyl-1-octylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17) |
Clé InChI |
ZZIRNSWKIIZQSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=C(C(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


